molecular formula C4H7F4N B13185305 3,3,4,4-Tetrafluorobutylamine

3,3,4,4-Tetrafluorobutylamine

Cat. No.: B13185305
M. Wt: 145.10 g/mol
InChI Key: ITMAWEQXKLVLOB-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluorobutylamine is an organic compound with the molecular formula C4H7F4N. It is a fluorinated amine, characterized by the presence of four fluorine atoms attached to the butylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,4,4-Tetrafluorobutylamine can be synthesized through several methods. One common approach involves the reaction of 1,1,2,2-tetrafluoro-1,4-diiodobutane with sodium azide under phase-transfer catalysis conditions to produce 3,3,4,4-tetrafluoro-4-iodobutyl azide. This intermediate is then reduced with triphenylphosphine and hydrolyzed to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluorobutylamine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different amine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding nitro or nitrile compounds.

Common Reagents and Conditions

Major Products Formed

    Substitution: 3,3,4,4-Tetrafluoro-4-iodobutyl azide.

    Reduction: this compound.

    Oxidation: Corresponding nitro or nitrile compounds.

Scientific Research Applications

3,3,4,4-Tetrafluorobutylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4-tetrafluorobutylamine involves its interaction with various molecular targets. The fluorine atoms in the compound can influence its reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4-Tetrafluorobutylamine is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. This makes it valuable in applications requiring high stability, reactivity, and specific interactions with other molecules.

Properties

Molecular Formula

C4H7F4N

Molecular Weight

145.10 g/mol

IUPAC Name

3,3,4,4-tetrafluorobutan-1-amine

InChI

InChI=1S/C4H7F4N/c5-3(6)4(7,8)1-2-9/h3H,1-2,9H2

InChI Key

ITMAWEQXKLVLOB-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(C(F)F)(F)F

Origin of Product

United States

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